molecular formula C14H19NO3 B1266004 3-(Dipropylcarbamoyl)benzoic acid CAS No. 126926-35-0

3-(Dipropylcarbamoyl)benzoic acid

Cat. No. B1266004
M. Wt: 249.3 g/mol
InChI Key: BEOWTCBXKHFAAK-UHFFFAOYSA-N
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Description

3-(Dipropylcarbamoyl)benzoic acid is a compound that belongs to the category of benzoic acid derivatives. These compounds are essential in various fields of chemistry and materials science due to their unique structural and functional properties. They serve as key intermediates in the synthesis of complex molecules and have applications in liquid crystal technology, polymer chemistry, and coordination polymers.

Synthesis Analysis

Benzoic acid derivatives, including compounds like 3-(Dipropylcarbamoyl)benzoic acid, are synthesized through a variety of chemical methods. These methods often involve the functionalization of benzoic acid or its precursors with different groups to achieve the desired chemical properties. For instance, polymerizable benzoic acid derivatives have been synthesized for applications in liquid crystal technology, demonstrating the versatility of these compounds in material science (Kishikawa, Hirai, & Kohmoto, 2008).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for their chemical and physical properties. X-ray crystallography and other spectroscopic methods are often used to determine these structures. For example, the crystal structure of 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid has been determined, revealing complex molecular arrangements that contribute to its liquid crystalline behavior (Weissflog et al., 1996).

Chemical Reactions and Properties

Benzoic acid derivatives undergo various chemical reactions, including polymerization, coordination with metals, and formation of coordination polymers. These reactions are fundamental for creating materials with specific functionalities. For example, coordination polymers based on benzoic acid derivatives and metal ions have been synthesized, demonstrating potential for sensitive detection applications (Zheng et al., 2021).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, such as solubility, melting point, and liquid crystalline behavior, are influenced by their molecular structure. These properties are essential for their applications in materials science and engineering. The synthesis and study of novel mesogenic benzoic acids have provided insights into the relationship between molecular structure and liquid crystalline properties (Weissflog et al., 1996).

Scientific Research Applications

Polymerizable Benzoic Acid Derivatives

Kishikawa, Hirai, and Kohmoto (2008) synthesized a polymerizable benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, which exhibited a smectic A liquid crystal phase. This derivative's potential in polymer synthesis and its structural stability during polymerization processes highlight its significance in materials science (Kishikawa, Hirai, & Kohmoto, 2008).

Environmental Distribution and Controversy

Del Olmo, Calzada, and Nuñez (2017) discussed benzoic acid derivatives' widespread occurrence in the environment, their presence in water, soil, and air, and their controversial effects, particularly highlighting the need for understanding their environmental impact and potential public health concerns (Del Olmo, Calzada, & Nuñez, 2017).

Antibacterial Properties

Satpute, Gangan, and Shastri (2018) synthesized novel ester/hybrid derivatives of 3-hydroxybenzoic acid and tested them for antibacterial activity. This research indicates the potential of benzoic acid derivatives in developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).

Coordination Polymers for Sensing Applications

Zheng et al. (2021) studied coordination polymers based on 3-(3-carboxypropoxy)benzoic acid for detecting picric acid, demonstrating the utility of benzoic acid derivatives in developing sensitive detection methods for specific compounds (Zheng et al., 2021).

Role in Biosynthesis of Natural Products

Kang, Shen, and Bai (2012) covered the biosynthesis of AHBA-derived natural products, indicating the role of benzoic acid derivatives as precursors in the synthesis of various organic compounds (Kang, Shen, & Bai, 2012).

Adsorption Studies for Environmental Applications

Mahani, Amiri, and Noroozmahani (2017) investigated the adsorption of benzoic acid on carbon nanotubes, suggesting its potential in environmental remediation and wastewater treatment (Mahani, Amiri, & Noroozmahani, 2017).

Thermodynamic and Structural Studies

Studies by Świsłocka, Regulska, Samsonowicz, and Lewandowski (2013), and Pham, Taylor, and Henson (2013) delved into the thermodynamic properties and molecular structure of benzoic acid derivatives, contributing to our understanding of their chemical properties and behavior (Świsłocka et al., 2013); (Pham, Taylor, & Henson, 2013).

Innovative Uses in Wastewater Treatment

Martinez-Quiroz et al. (2017) reported the use of carbamoyl benzoic acids in the coagulation-flocculation process of wastewater, indicating the potential application of benzoic acid derivatives in water treatment (Martinez-Quiroz et al., 2017).

Safety And Hazards

The safety information for 3-(Dipropylcarbamoyl)benzoic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(dipropylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOWTCBXKHFAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155338
Record name Benzoic acid, 3-((dipropylamino)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dipropylcarbamoyl)benzoic acid

CAS RN

126926-35-0
Record name 3-[(Dipropylamino)carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126926-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-((dipropylamino)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-((dipropylamino)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Step G (4): Preparation of (2R,4R)-tert-butyl 2-((1S,2S)-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)-2-(3-(methoxycarbonyl)-5-methylbenzamido)propyl)-4-propoxypyrrolidine-1-carboxylate. To a solution of (2R,4R)-tert-butyl 2-((1S,2S)-2-(3-bromo-5-(methoxycarbonyl)benzamido)-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)propyl)-4-propoxypyrrolidine-1-carboxylate (Step G (3). 163 mg, 0.21 mmol) in DMF (10 mL) were added potassium carbonate (87 mg, 0.63 mmol), Pd(PPh3)4 (24 mg, 0.021 mmol), and trimethylboroxine (53 mg, 0.42 mmol) and the reaction mixture was stirred at 100° C. with sealed cap for 5 h. Then another portion of trimethylboroxine (53 mg, 0.42 mmol) was added and the reaction was stirred at 60° C. overnight. Another portion of trimethylboroxine (53 mg, 0.42 mmol) was added and the reaction was stirred at 100° C. for 6 h. Ethyl acetate (100 mL) was added and the mixture was washed with H2O and concentrated under vacuum. The crude mixture was purified by silica gel Flash Chromatography (0% to 5% to 10% to 15% EtOAc/Hexane step gradient) to give 110 mg of the title compound (77% yield): 1H NMR (CDCl3, 500 MHz) δ ppm 0.02 (3H, s), 0.07 (3H, s), 0.85 (9H, s), 0.88 (3H, m), 1.45-1.52 (11H, m), 2.02-2.07 (1H, m), 2.20 (1H, d, J=15 Hz), 2.41 (3H, s), 2.66 (1H, dd, J=10, 15 Hz), 2.94 (1H, m), 3.28-3.37 (3H, m), 3.76 (1H, dd, J=5, 10 Hz), 3.90 (3H, s), 3.99 (1H, m), 4.07-4.13 (2H, m), 4.62 (1H, m), 6.59 (1H, m), 6.77 (1H, s), 6.79 (1H, s), 7.91 (1H, s), 7.94 (1H, s), 8.20 (1H, brd s), 8.34 (1H, s). MS (ESI) (M+H)+ 705.41.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(2R,4R)-tert-butyl 2-((1S,2S)-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)-2-(3-(methoxycarbonyl)-5-methylbenzamido)propyl)-4-propoxypyrrolidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(2R,4R)-tert-butyl 2-((1S,2S)-2-(3-bromo-5-(methoxycarbonyl)benzamido)-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)propyl)-4-propoxypyrrolidine-1-carboxylate
Quantity
163 mg
Type
reactant
Reaction Step Three
Quantity
87 mg
Type
reactant
Reaction Step Three
Quantity
53 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
24 mg
Type
catalyst
Reaction Step Three
Quantity
53 mg
Type
reactant
Reaction Step Four
Quantity
53 mg
Type
reactant
Reaction Step Five
Yield
77%

Synthesis routes and methods II

Procedure details

Step E (1): Methyl 3-(dipropylcarbamoyl)benzoate. To a solution of 3-(methoxycarbonyl)benzoic acid (6.7 g, 37.2 mmol) in DMF (60 mL) was added HATU (17.0 g, 44.7 mmol) and dipropylamine (9.4 g, 93 mmol) and the reaction mixture was stirred at rt overnight. Ethyl acetate (600 mL) was added and the mixture was washed with H2O, dried and concentrated to give the title compound was used in the next step without purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three
Name
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
9.4 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Step G (3): Preparation of (2R,4R)-tert-butyl 2-((1S,2S)-2-(3-bromo-5-(methoxycarbonyl)benzamido)-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)propyl)-4-propoxypyrrolidine-1-carboxylate. To a solution of 3-bromo-5-(methoxycarbonyl)benzoic acid (Step G (2), 111 mg, 0.43 mmol) in dichloromethane (10 mL) and was added Hunig's base (108 mg, 0.84 mmol) to make a clear solution and HATU (167 mg, 0.44 mmol) was then added. After stirring for 20 min, the reaction mixture was added (2R,4R)-tert-butyl 2-((1S,2S)-2-amino-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)propyl)-4-propoxypyrrolidine-1-carboxylate (Example 1, Step 1 (A), 150 mg, 0.28 mmol) and the reaction mixture was stirred at rt overnight. The crude mixture was purified by silica gel flash Chromatography (0% to 10% to 20% EtOAc/Hexane step gradient) to give 170 mg of the title compound (79% yield): 1H NMR (CDCl3, 500 MHz) δ ppm 0.03 (3H, s), 0.06 (3H, s), 0.83 (9H, s), 0.88 (3H, m), 1.45-1.54 (11H, m), 1.96-2.02 (1H, m), 2.20 (1H, d, J=10 Hz), 2.67 (1H, dd, J=5, 15 Hz), 2.84 (1H, m), 3.27-3.38 (3H, m), 3.76 (1H, dd, J=5, 10 Hz), 3.91 (3H, s), 4.00 (1H, m), 4.05-4.11 (2H, m), 4.63 (1H, m), 6.61 (1H, m), 6.76 (2H, d, J=5 Hz), 8.25 (1H, m), 8.32 (1H, s), 8.53 (1H, s), 8.74 (1H, d, J=5 Hz). MS (ESI) (M+H)+ 771.32.
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2R,4R)-tert-butyl 2-((1S,2S)-2-(3-bromo-5-(methoxycarbonyl)benzamido)-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)propyl)-4-propoxypyrrolidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromo-5-(methoxycarbonyl)benzoic acid
Quantity
111 mg
Type
reactant
Reaction Step Two
Quantity
108 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
167 mg
Type
reactant
Reaction Step Three
Name
(2R,4R)-tert-butyl 2-((1S,2S)-2-amino-1-(tert-butyldimethylsilyloxy)-3-(3,5-difluorophenyl)propyl)-4-propoxypyrrolidine-1-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step Four
Yield
79%

Synthesis routes and methods IV

Procedure details

Step G (2): 3-bromo-5-(methoxycarbonyl)benzoic acid. To a mixture of copper (II) bromide (5.5 g, 24.6 mmol), n-butyl nitrite (3.17 g, 30.75 mmol) and acetonitrile (300 mL) was added 3-amino-5-(methoxycarbonyl)benzoic acid (Step G (1), 4.0 g, 20.5 mmol) in aceonitrile (300 mL) over 30 min at 0° C. and the mixture was warmed up and stirred at rt for 3 h. H2O was added and acetonitrile was removed. Ethyl acetate (600 mL) was added and the mixture was washed with 3N HCl, H2O, dried over Na2SO4, and concentrated in vacuo to give the title compound (97% yield): 1H NMR (CDCl3, 500 MHz) δ ppm 3.96 (3H, s), 8.41 (1H, s), 8.41 (1H, s), 8.67 (1H, m). MS (ESI) (M−H)− 259.02.
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
3.17 g
Type
reactant
Reaction Step Four
Quantity
5.5 g
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
97%

Synthesis routes and methods V

Procedure details

Step G (1): 3-amino-5-(methoxycarbonyl)benzoic acid. A suspension of 3-(methoxycarbonyl)-5-nitrobenzoic acid (20.0 g) and palladium on carbon (5 wt %, 4.0 g) in MeOH (600 mL) was shaken in hydrogenator under hydrogen at 50 psi for 3 h. The mixture was filtered and concentrated in vacuo to give the title compound: 1H NMR (CD3OD, 500 MHz) δ ppm 3.90 (3H, s), 7.52 (1H, m), 7.55 (1H, m), 7.92 (1H, m). MS (ESI) (M−H)− 194.08.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Dipropylcarbamoyl)benzoic acid
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Citations

For This Compound
8
Citations
S Umbreen, M Brockhaus, H Ehrenberg, B Schmidt - 2006 - Wiley Online Library
The combination of the enantioselective, organocatalytic α‐amination of aldehydes by diazodicarboxylates and the Passerini reaction provides rapid access to norstatine‐based …
Y Zhu, K Xiao, L Ma, B Xiong, Y Fu, H Yu… - Bioorganic & Medicinal …, 2009 - Elsevier
To explore novel effective drugs for the treatment of Alzheimer’s disease (AD), a series of dual inhibitors of acetylcholineterase (AChE) and β-secretase (BACE-1) were designed based …
Number of citations: 131 www.sciencedirect.com
M Akter - 2017 - jewlscholar.mtsu.edu
Since the development of the amyloid hypothesis, correlating the production of amyloid plaques to the pathology of the Alzheimer’s disease, numerous research groups have worked on …
Number of citations: 2 jewlscholar.mtsu.edu
K Xiao, X Li, J Li, L Ma, B Hu, H Yu, Y Fu… - Bioorganic & medicinal …, 2006 - Elsevier
With the aim of developing small molecular non-peptide β-secretase (BACE) inhibitors, Leu∗Ala hydroxyethylene (HE) was investigated as a scaffold to design and synthesize a series …
Number of citations: 18 www.sciencedirect.com
KA Smith - 2013 - search.proquest.com
Alzheimer's disease (AD) affects over 4.5 million Americans and due to its widespread social and economic impact, development of a drug to slow down or halt progression is imperative…
Number of citations: 3 search.proquest.com
B Han, XH He, YQ Liu, G He, C Peng… - Chemical Society Reviews, 2021 - pubs.rsc.org
The efficacy and synthetic versatility of asymmetric organocatalysis have contributed enormously to the field of organic synthesis since the early 2000s. As asymmetric organocatalytic …
Number of citations: 203 pubs.rsc.org
AB Bueno, J Agejas, H Broughton, R Dally… - Journal of Medicinal …, 2017 - ACS Publications
NMR conformational analysis of a hydroxyethylamine peptide isostere developed as an aspartic protease inhibitor shows that it is a flexible architecture. Cyclization to form pyrrolidines, …
Number of citations: 8 pubs.acs.org
J Alemán, S Cabrera - Chemical Society Reviews, 2013 - pubs.rsc.org
In the last decade, organocatalysis, the use of small chiral organic molecules as catalysts, has proven to be a valuable and attractive tool for the synthesis of enantiomerically enriched …
Number of citations: 449 pubs.rsc.org

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